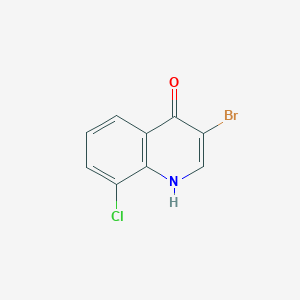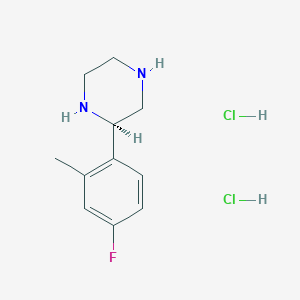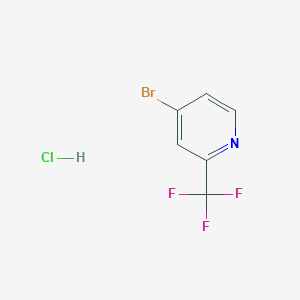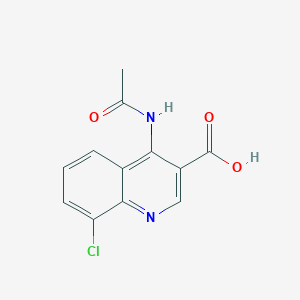
3-Bromo-8-chloroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-chloroquinolin-4(1H)-one est un composé hétérocyclique appartenant à la famille des quinoléines. Il se caractérise par la présence de substituants brome et chlore aux positions 3 et 8, respectivement, sur le cycle quinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Bromo-8-chloroquinolin-4(1H)-one implique généralement la bromation et la chloration de dérivés de la quinoléine. Une méthode courante comprend les étapes suivantes :
Matière de départ : Quinoléine ou ses dérivés.
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound peuvent impliquer des procédés de bromation et de chloration à grande échelle, utilisant des réacteurs à flux continu pour garantir une production efficace et constante. Les conditions réactionnelles sont optimisées pour obtenir des rendements et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Bromo-8-chloroquinolin-4(1H)-one subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs nucléophiles ou électrophile.
Oxydation et réduction : Le cycle quinoléine peut subir une oxydation ou une réduction dans des conditions spécifiques, conduisant à la formation de différents dérivés.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Hydroxyde de sodium (NaOH), carbonate de potassium (K2CO3).
Substitution électrophile : Acide sulfurique (H2SO4), acide nitrique (HNO3).
Oxydation : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2).
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire des dérivés avec différents groupes fonctionnels, tandis que les réactions de couplage peuvent produire des structures plus complexes à base de quinoléine.
Applications de recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Elle est utilisée comme élément de base pour la synthèse de potentiels agents thérapeutiques, en particulier dans le développement de médicaments anticancéreux et antimicrobiens.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans l'électronique organique et comme précurseur pour la synthèse de nouveaux matériaux présentant des propriétés uniques.
Études biologiques : Elle sert de sonde dans les études biologiques pour étudier les interactions des dérivés de la quinoléine avec des cibles biologiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les substituants brome et chlore jouent un rôle crucial dans la modulation de l'affinité de liaison et de la spécificité du composé. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
3-Bromo-8-chloroquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 3-Bromo-8-chloroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Bromoquinolin-4(1H)-one : N'a pas le substituant chlore à la position 8.
8-Chloroquinolin-4(1H)-one : N'a pas le substituant brome à la position 3.
3,8-Dichloroquinolin-4(1H)-one : Contient des substituants chlore aux positions 3 et 8.
Unicité
La 3-Bromo-8-chloroquinolin-4(1H)-one est unique en raison de la présence de substituants à la fois brome et chlore, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Ce double schéma de substitution offre un avantage distinct pour affiner les propriétés du composé pour des applications spécifiques.
Propriétés
Formule moléculaire |
C9H5BrClNO |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
3-bromo-8-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) |
Clé InChI |
UTCUQEJZAKDLJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)






![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)






